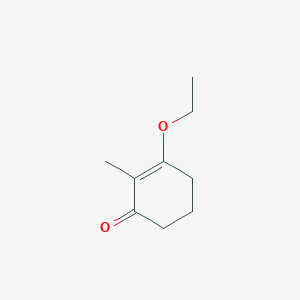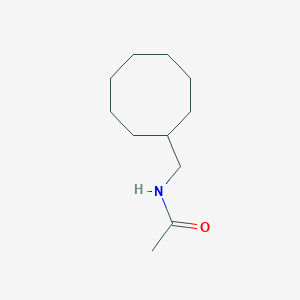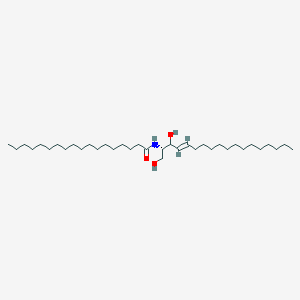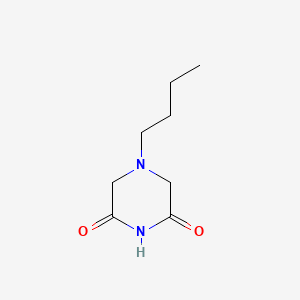
4-Butylpiperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2. It belongs to the class of diketopiperazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a piperazine ring with two keto groups at positions 2 and 6, and a butyl group attached to the nitrogen at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. For instance, the reaction of iminodiacetic acid with butylamine under these conditions yields this compound in quantitative yields . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques ensures high yield and purity of the product. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Butylpiperazine-2,6-diol.
Substitution: Various substituted piperazine-2,6-dione derivatives.
Aplicaciones Científicas De Investigación
4-Butylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Butylpiperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase-II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to its antiviral and antibacterial properties .
Comparación Con Compuestos Similares
Piperazine-2,6-dione: Lacks the butyl group but shares the core structure.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Contains an indole group instead of a butyl group.
Piperidine-2,6-dione: Similar structure but with a different ring system.
Uniqueness: 4-Butylpiperazine-2,6-dione is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other diketopiperazine derivatives .
Propiedades
Número CAS |
90346-27-3 |
|---|---|
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-butylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-10-5-7(11)9-8(12)6-10/h2-6H2,1H3,(H,9,11,12) |
Clave InChI |
KUDWAUANOCPTEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC(=O)NC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)

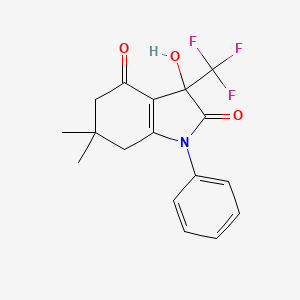
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
![1H-Benzimidazolium,6-cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-,inner salt](/img/structure/B13820997.png)
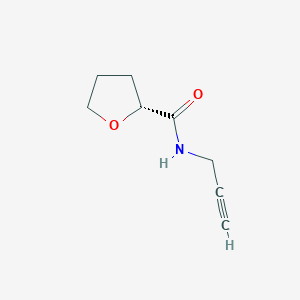
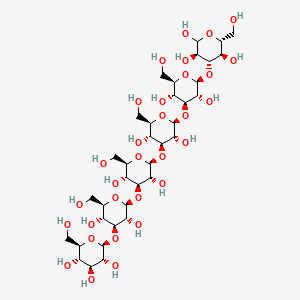
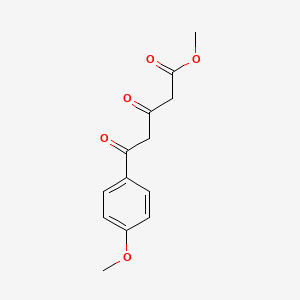
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
